Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-
Brand Name: Vulcanchem
CAS No.: 59194-39-7
VCID: VC15947620
InChI: InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3
SMILES:
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-

CAS No.: 59194-39-7

Cat. No.: VC15947620

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- - 59194-39-7

Specification

CAS No. 59194-39-7
Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
IUPAC Name 10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine
Standard InChI InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3
Standard InChI Key UMCGKFJZALRTPS-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl

Introduction

Chemical Structure and Nomenclature

10-Cl-2-Me-THN belongs to the tetrahydrobenzo[b] naphthyridine family, characterized by a fused bicyclic system comprising a benzene ring and a partially hydrogenated 1,6-naphthyridine core. The compound’s systematic name reflects substitutions at specific positions:

  • Position 10: Chloro (-Cl) substituent.

  • Position 2: Methyl (-CH₃) group.

  • Positions 1–4: Tetrahydrogenation, reducing the naphthyridine ring’s aromaticity .

The molecular formula is C₁₃H₁₃ClN₂, with a molecular weight of 240.71 g/mol (calculated from structural analogs in ). The planar benzo[b] naphthyridine core enables π-π stacking interactions, while the chloro and methyl groups influence electronic and steric properties, critical for receptor binding .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 10-Cl-2-Me-THN follows methodologies outlined in patent US3647800A , which details the preparation of tetrahydrobenzo[b] naphthyridines via cyclocondensation reactions. Key steps include:

  • Core Formation: Reacting 2-aminobenzonitrile (I) with 4-piperidone derivatives (II) in polyphosphoric acid (PPA) at 140–200°C.

    C7H5N2+C5H9NOPPA, 150°CC13H13ClN2+H2O\text{C}_7\text{H}_5\text{N}_2 + \text{C}_5\text{H}_9\text{NO} \xrightarrow{\text{PPA, 150°C}} \text{C}_{13}\text{H}_{13}\text{ClN}_2 + \text{H}_2\text{O}

    This exothermic reaction proceeds via intramolecular cyclization, forming the tetrahydrobenzonaphthyridine scaffold .

  • Chlorination: Introducing the chloro group at position 10 using phosphorus oxychloride (POCl₃) under reflux conditions.

    R-H+POCl3R-Cl+H3PO3\text{R-H} + \text{POCl}_3 \rightarrow \text{R-Cl} + \text{H}_3\text{PO}_3

    The reaction yields 10-chloro intermediates, which are purified via recrystallization from alkanes .

  • Methylation: Installing the methyl group at position 2 via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

Optimization and Yields

Critical parameters for maximizing yield include:

  • Acid Catalyst: Polyphosphoric acid (PPA) outperforms trifluoroacetic acid (TFA) in promoting cyclization .

  • Temperature: Optimal cyclization occurs at 150°C, with deviations leading to byproducts like octahydro derivatives .

  • Workup: Neutralization with aqueous NH₄OH followed by solvent extraction (methylene chloride) isolates the product in >60% yield .

Physicochemical Properties

10-Cl-2-Me-THN exhibits properties typical of fused heterocycles:

PropertyValue/DescriptionSource
Molecular Weight240.71 g/molCalculated
Melting Point178–182°C (uncorrected)
SolubilitySlightly soluble in ethanol; insoluble in water
pKa~8.5 (basic nitrogen)Estimated
LogP2.7 (moderate lipophilicity)

The chloro group enhances electrophilicity, while the methyl group increases steric bulk, affecting bioavailability .

Pharmacological Activities

Central Nervous System (CNS) Depressant Effects

In vivo studies of structurally related tetrahydrobenzonaphthyridines demonstrate dose-dependent sedation in murine models . The mechanism involves modulation of γ-aminobutyric acid (GABA) receptors, though direct binding assays for 10-Cl-2-Me-THN remain unpublished .

Antiamebic Activity

10-Cl-2-Me-THN analogs (e.g., 8-chloro-10-phenyl derivatives) exhibit potent activity against Entamoeba histolytica in vitro . Key findings:

Assay ParameterResultSource
IC₅₀ (E. histolytica)12.4 µM
Selectivity Index>50 (vs. mammalian cells)

The chloro substituent is critical for amebicidal activity, likely interfering with parasitic redox enzymes .

Applications and Future Directions

Therapeutic Applications

  • Antiparasitic Agents: Optimization of chloro-substituted derivatives could yield novel amebicides .

  • CNS Modulators: Further SAR studies may identify anxiolytic or sedative candidates .

  • Oncology: Functionalization at position 10 with sulfonamide or carboxamide groups may enhance kinase affinity .

Challenges

  • Synthetic Complexity: Multi-step synthesis limits large-scale production .

  • Toxicity: Preliminary data suggest hepatotoxicity at high doses (>100 mg/kg in rats) .

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